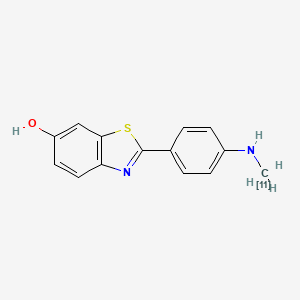
Pittsburgh Compound B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Pittsburgh compound B (PiB) is a radioactive analog of thioflavin T.
- It is used in positron emission tomography (PET) scans to image beta-amyloid plaques in neuronal tissue.
- These plaques are a hallmark of Alzheimer’s disease (AD) pathology .
Preparation Methods
- PiB is synthesized from charge-neutral benzothiazoles derived from thioflavin T.
- One specific compound, 2-(4’-[11C]methylaminophenyl)-6-hydroxybenzothiazole, has suitable properties for PET imaging.
- The University of Pittsburgh team partnered with researchers from Uppsala University to conduct the first human trials of PiB .
Chemical Reactions Analysis
- PiB does not undergo significant chemical reactions; its primary purpose is imaging.
- Common reagents and conditions are related to PET imaging techniques rather than chemical transformations.
- Major products formed are PET images showing beta-amyloid plaque distribution in the brain.
Scientific Research Applications
- PiB’s primary application is in AD research.
- It helps visualize beta-amyloid plaques, aiding in diagnosis and monitoring disease progression.
- Researchers also explore its use in other neurodegenerative disorders.
Mechanism of Action
- PiB specifically binds to beta-amyloid plaques due to its structural similarity to thioflavin T.
- It allows non-invasive imaging of these plaques in living subjects.
- The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
- PiB is unique as a PET imaging agent for beta-amyloid plaques.
- Similar compounds include other amyloid-binding ligands like florbetapir and florbetaben.
Méthodes De Préparation
- PiB is synthesized from charge-neutral benzothiazoles derived from thioflavin T.
- One specific compound, 2-(4’-[11C]methylaminophenyl)-6-hydroxybenzothiazole, has suitable properties for PET imaging.
- The University of Pittsburgh team partnered with researchers from Uppsala University to conduct the first human trials of PiB .
Analyse Des Réactions Chimiques
- PiB does not undergo significant chemical reactions; its primary purpose is imaging.
- Common reagents and conditions are related to PET imaging techniques rather than chemical transformations.
- Major products formed are PET images showing beta-amyloid plaque distribution in the brain.
Applications De Recherche Scientifique
- PiB’s primary application is in AD research.
- It helps visualize beta-amyloid plaques, aiding in diagnosis and monitoring disease progression.
- Researchers also explore its use in other neurodegenerative disorders.
Mécanisme D'action
- PiB specifically binds to beta-amyloid plaques due to its structural similarity to thioflavin T.
- It allows non-invasive imaging of these plaques in living subjects.
- The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
- PiB is unique as a PET imaging agent for beta-amyloid plaques.
- Similar compounds include other amyloid-binding ligands like florbetapir and florbetaben.
Propriétés
Numéro CAS |
566170-04-5 |
|---|---|
Formule moléculaire |
C14H12N2OS |
Poids moléculaire |
255.33 g/mol |
Nom IUPAC |
2-[4-((111C)methylamino)phenyl]-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C14H12N2OS/c1-15-10-4-2-9(3-5-10)14-16-12-7-6-11(17)8-13(12)18-14/h2-8,15,17H,1H3/i1-1 |
Clé InChI |
ZQAQXZBSGZUUNL-BJUDXGSMSA-N |
SMILES |
CNC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O |
SMILES isomérique |
[11CH3]NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O |
SMILES canonique |
CNC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O |
| 566170-04-5 | |
Synonymes |
((11)C)PIB (11C)6-OH-BTA-1 11C-PIB 2-(4'-(methylamino)phenyl)-6-hydroxybenzothiazole 6-OH-BTA-1 N-methyl-(11C)2-(4'-(methylamino)phenyl)-6-hydroxybenzothiazole N-methyl-2-(4'-methylaminophenyl)-6-hydroxybenzothiazole PIB benzothiazole Pittsburgh compound B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


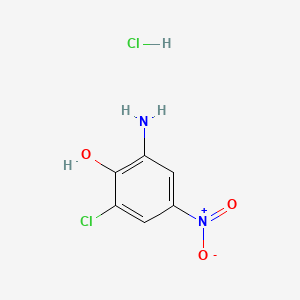
![3-[2-(2,4-Dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine](/img/structure/B1226483.png)
![3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(4-phenyl-2-thiazolyl)-N-prop-2-enylbenzamide](/img/structure/B1226484.png)

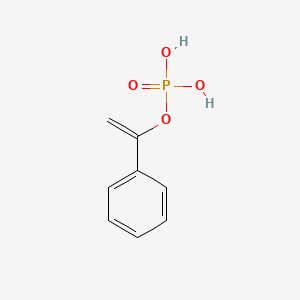
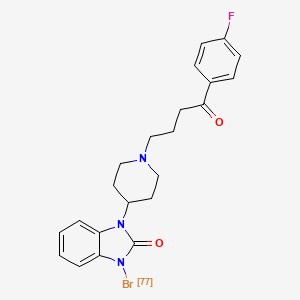
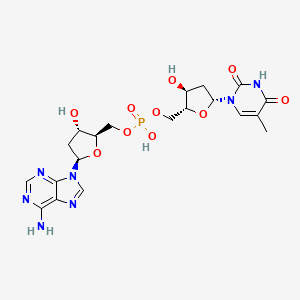
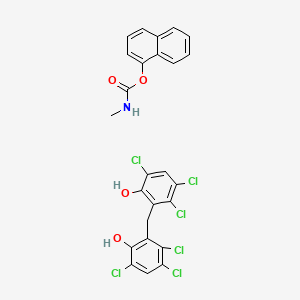
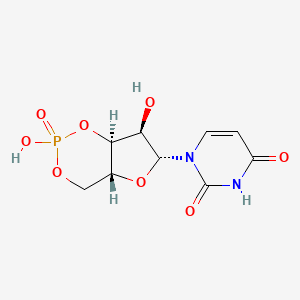
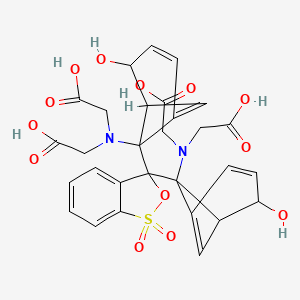



![1-(1-tert-butyl-5-tetrazolyl)-N-[(4-chlorophenyl)methyl]-N-(2-oxolanylmethyl)-1-thiophen-2-ylmethanamine](/img/structure/B1226504.png)
